molecular formula C11H11BrN2O4S B14069572 ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate

ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate

Cat. No.: B14069572
M. Wt: 347.19 g/mol
InChI Key: QMYBFKJDYYTTBQ-UHFFFAOYSA-N
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Description

Ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate is a complex organic compound belonging to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiourea and α-bromo ketones, under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring system.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to convert the carbonyl groups into hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), mild heating.

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF), low temperatures.

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid), room temperature.

Major Products

    Substitution: Formation of substituted thienopyrimidines.

    Reduction: Formation of hydroxyl derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    DNA Intercalation: Intercalating into DNA strands and disrupting DNA replication and transcription.

    Receptor Modulation: Binding to cellular receptors and modulating signal transduction pathways.

Comparison with Similar Compounds

Ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate can be compared with other similar compounds, such as:

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with different substituents on the thieno[2,3-d]pyrimidine core.

    Bromo-substituted Heterocycles: Compounds with bromine atoms on different heterocyclic systems.

    Ethyl Ester Derivatives: Compounds with ethyl ester groups on various heterocyclic cores.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C11H11BrN2O4S

Molecular Weight

347.19 g/mol

IUPAC Name

ethyl 2-(5-bromo-1-methyl-2,4-dioxothieno[2,3-d]pyrimidin-3-yl)acetate

InChI

InChI=1S/C11H11BrN2O4S/c1-3-18-7(15)4-14-9(16)8-6(12)5-19-10(8)13(2)11(14)17/h5H,3-4H2,1-2H3

InChI Key

QMYBFKJDYYTTBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N(C1=O)C)SC=C2Br

Origin of Product

United States

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